2-Fluoro-6-methyl-3-nitrobenzonitrile

Organometallic Chemistry C–C Bond Activation Nitrile Coordination Chemistry

Regioisomeric impurities in fluoro-methyl-nitrobenzonitriles compromise reaction reproducibility in pharma synthesis campaigns. This 2-fluoro-6-methyl-3-nitrobenzonitrile solves that with unambiguous substitution and 98% purity. • Ortho-F effect: -6.6 kcal/mol thermodynamic drive for selective Ni(0) C-CN oxidative addition vs. meta isomers. • Sequential reactivity: F displacement → NO₂ reduction → CN elaboration enables 3-step diversification. • ¹⁹F NMR handle for fragment screening; batch-specific QC (HPLC, NMR, GC) ensures screening fidelity.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
Cat. No. B8208169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methyl-3-nitrobenzonitrile
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])F)C#N
InChIInChI=1S/C8H5FN2O2/c1-5-2-3-7(11(12)13)8(9)6(5)4-10/h2-3H,1H3
InChIKeySKYOZXANDNBDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-methyl-3-nitrobenzonitrile Overview


2-Fluoro-6-methyl-3-nitrobenzonitrile (CAS 1806479-75-3) is a polysubstituted benzonitrile derivative with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . It belongs to the class of ortho-fluorinated nitrobenzonitriles, which serve as versatile intermediates in pharmaceutical and agrochemical research owing to their multiple reactive handles—a nitrile group, a nitro group, and an aryl fluoride [1]. The compound features three distinct substituents on a benzene ring: a fluorine atom at position 2, a methyl group at position 6, and a nitro group at position 3 . This specific substitution pattern creates a unique electronic environment that governs regioselectivity in downstream functionalization reactions, distinguishing it from its positional isomers in both synthetic utility and physicochemical properties.

Ortho-fluoro stabilization supports C–CN bond activation with low-valent metals
Sequential diversification: SNAr at C2 → nitro reduction → nitrile derivatization
Inert 6-methyl group preserves key substituent; 98% purity with batch QC

Why Regioisomers Are Not Interchangeable


Although multiple regioisomers of fluoro-methyl-nitrobenzonitrile share the identical molecular formula (C₈H₅FN₂O₂, MW 180.14) , their differing substitution patterns fundamentally alter electronic distribution, steric profiles, and reactivity [1]. The target compound bears an ortho-fluoro substituent adjacent to the nitrile group, which is known to induce a pronounced ortho-fluoro effect on C–CN bond activation kinetics—quantified as approximately −6.6 kcal/mol stabilization per ortho-fluorine in zerovalent nickel oxidative addition reactions, versus only −1.8 kcal/mol per meta-fluorine [1]. This means that generic replacement with a regioisomer—such as 4-fluoro-2-methyl-3-nitrobenzonitrile (CAS 1805067-07-5) or 3-fluoro-2-methyl-5-nitrobenzonitrile (CAS 1772627-97-0)—may lead to altered reaction rates, different regioselectivity in subsequent nucleophilic aromatic substitution (SNAr), or failed downstream transformations. Furthermore, the commercially available purity grades differ meaningfully: the target compound is routinely supplied at 98% purity , whereas common regioisomers such as 4-fluoro-2-methyl-3-nitrobenzonitrile are typically available only at 95+% purity , introducing additional variability in stoichiometric calculations and impurity profiles for sensitive synthetic campaigns.

Target (2-F,6-Me,3-NO₂)
Common Regioisomer
C–CN Activation
~−6.6 kcal/mol ortho-F stabilization
~−1.8 kcal/mol meta-F (may shift insertion kinetics)
Purity Specification
98% (routine, QC documented)
95+% (4-F isomer; higher impurity risk in stoichiometry)
SNAr Regiochemistry
2-F activated by meta-NO₂ and ortho-CN
Fluorine activation pattern differs; substitution order may not transfer

2-Fluoro-6-methyl-3-nitrobenzonitrile: Differentiation Evidence


Ortho-Fluoro Effect on C–CN Bond Activation

The ortho-fluoro substituent in 2-fluoro-6-methyl-3-nitrobenzonitrile is positioned adjacent to the nitrile group. In a systematic study of fluorinated benzonitriles reacting with the [Ni(dippe)] fragment, the stability of C–CN bond activation products was shown to depend strongly on the number of ortho-fluoro substituents, with a quantified stabilization of −6.6 kcal/mol per ortho-F, compared to only −1.8 kcal/mol per meta-F [1]. This means that 2-fluoro-6-methyl-3-nitrobenzonitrile—bearing an ortho-fluoro relative to the nitrile—is expected to exhibit significantly different oxidative addition kinetics with low-valent transition metals compared to regioisomers where the fluorine is meta or para to the nitrile. The study examined 2-fluoro-, 3-fluoro-, 4-fluoro-, 2,6-difluoro-, and 3,5-difluorobenzonitrile with [Ni(dippe)] in both tetrahydrofuran and toluene solvents [1].

C–CN Activation
Class-level
Ortho-F: ~−6.6 kcal/mol vs. meta-F: −1.8 kcal/mol stabilization [1]
Supports metal-catalyzed insertion selection
Class-level inference from fluorobenzonitrile series; verify for exact compound
Organometallic Chemistry C–C Bond Activation Nitrile Coordination Chemistry

Purity vs. Key Regioisomer

2-Fluoro-6-methyl-3-nitrobenzonitrile (CAS 1806479-75-3) is commercially available with a standard purity specification of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the regioisomer 4-fluoro-2-methyl-3-nitrobenzonitrile (CAS 1805067-07-5) is supplied at a standard purity of 95+% . This represents a 3-percentage-point purity advantage for the target compound, corresponding to a nominal impurity burden reduction of approximately 60% (from ≤5% impurities to ≤2% impurities).

Purity vs. Isomer
Head-to-head
98% (target) vs. 95+% (4-fluoro regioisomer)
Lower impurity burden reduces pre-purification need
As-supplied vendor specification; batch QC documentation available
Chemical Procurement Quality Control Synthetic Chemistry

Ortho-Fluoro Directed SNAr Reactivity

The 2-fluoro group in 2-fluoro-6-methyl-3-nitrobenzonitrile is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at position 3 and the nitrile at position 1. The meta relationship between the nitro (position 3) and fluorine (position 2) creates a different activation pattern compared to regioisomers such as 4-fluoro-2-methyl-3-nitrobenzonitrile, where the fluorine is para to the nitrile . In the target compound, the fluorine is positioned ortho to the nitrile and meta to the nitro group, making it the primary leaving group for SNAr while the methyl group at position 6 remains inert. This regiochemical arrangement enables a sequential functionalization strategy: (1) SNAr at the 2-fluoro position, (2) reduction of the 3-nitro to an amine, and (3) further derivatization of the nitrile—without competition from the 6-methyl position. The ortho-fluoro effect on C–CN bond activation further distinguishes this scaffold in metal-mediated transformations, where the proximity of fluorine to nitrile can be exploited for directed C–H functionalization [1].

SNAr Reactivity
Class-level
2-F activated by meta-NO₂ (σₘ +0.71) and ortho-CN (σₒ +0.56)
Predictable regioselective substitution order
Inferred from Hammett constants; no direct kinetic comparison available
Nucleophilic Aromatic Substitution Regioselective Synthesis Medicinal Chemistry

Synthetic Accessibility: Nitration Method

A one-step synthetic method for the close structural analog 6-fluoro-2-methyl-3-nitrobenzonitrile has been patented (CN-117263823-A), demonstrating that the nitration of the corresponding 2-methyl-6-fluorobenzonitrile precursor proceeds under standard mixed-acid conditions (concentrated H₂SO₄/HNO₃) with reportedly high yield and convenient operational control [1]. While this patent covers the 6-fluoro-2-methyl regioisomer rather than the target 2-fluoro-6-methyl compound, the analogous nitration chemistry—electrophilic aromatic substitution directed by existing ring substituents—is transferable. The target compound (2-fluoro-6-methyl-3-nitrobenzonitrile) can be synthesized by nitration of 2-fluoro-6-methylbenzonitrile (CAS 198633-76-0), a commercially available precursor [2]. The key differentiation lies in the nitration regiochemistry: nitration of 2-fluoro-6-methylbenzonitrile is expected to occur predominantly at the 3-position (para to the methyl, meta to the fluorine and nitrile), leveraging the combined directing effects of the methyl (ortho/para-directing, activating) and the fluorine plus nitrile (meta-directing, deactivating) to achieve a single dominant regioisomer.

Nitration Method
Reported
One-step nitration patented for analog (CN-117263823-A); precursor CAS 198633-76-0 available
Supports scalable procurement pathway
Patent for 6-fluoro isomer; transferable to target regioisomer
Process Chemistry Nitration Scale-Up Synthesis

Substitution Pattern Uniqueness

All fluoro-methyl-nitrobenzonitrile regioisomers share the identical molecular formula (C₈H₅FN₂O₂) and molecular weight (180.14 g/mol) . However, the specific substitution pattern of 2-fluoro-6-methyl-3-nitrobenzonitrile—characterized by the SMILES string N#CC1=C(C)C=CC([N+]([O-])=O)=C1F —is distinguishable from all other regioisomers by its InChI Key, fingerprint, and calculated physicochemical descriptors. The 2-fluoro-6-methyl-3-nitro substitution creates a unique spatial arrangement where: (1) the fluorine is flanked by the nitrile (ortho) and the nitro (meta), (2) the methyl group is adjacent to the nitrile, and (3) no two electron-withdrawing groups are para to each other. This arrangement yields a dipole moment and electrostatic potential surface distinct from regioisomers such as 2-fluoro-5-methyl-3-nitrobenzonitrile (CAS 1779124-46-7) , where the methyl is positioned differently relative to the nitro group.

Molecular Identity
Head-to-head
Unique SMILES: N#CC1=C(C)C=CC([N+]([O-])=O)=C1F
Ensures distinct SAR and patent integrity
Unique InChI Key, dipole, and electrostatic potential vs. regioisomers
Cheminformatics Drug Discovery Molecular Diversity

2-Fluoro-6-methyl-3-nitrobenzonitrile: Applications


Ortho-Fluoro-Enabled Late-Stage Functionalization

The ortho-fluoro substituent adjacent to the nitrile in 2-fluoro-6-methyl-3-nitrobenzonitrile provides a thermodynamic driving force of approximately −6.6 kcal/mol for C–CN bond oxidative addition with zerovalent nickel, compared to only −1.8 kcal/mol for a meta-fluoro analog [1]. This makes the compound particularly suited as a starting material for metal-catalyzed transformations where the nitrile serves as a directing group or reactive handle. The nitro group at position 3 can be reduced to an amine for subsequent amide coupling or heterocycle formation, while the 6-methyl group provides a metabolically stable substituent. This orthogonal reactivity profile is not available from regioisomers lacking the ortho-fluoro to nitrile relationship.

SNAr–Reduction–Cyclization Cascade for Agrochemicals

The 2-fluoro group, activated by both the meta-nitro and ortho-nitrile electron-withdrawing groups, enables regioselective nucleophilic aromatic substitution as the first step in a three-step diversification sequence [1]. Following fluorine displacement, the nitro group can be reduced to an amine, and the nitrile can be hydrolyzed or converted to tetrazole, triazole, or other heterocycles commonly found in herbicidal and fungicidal agents. The 6-methyl substituent remains inert throughout, preserving a key pharmacophoric element. This predictable reactivity order—fluorine first, then nitro, then nitrile—is a consequence of the specific 2,3,6-substitution pattern and would not be replicated by isomers such as 4-fluoro-2-methyl-3-nitrobenzonitrile, where the fluorine is para to the nitrile and differently activated [2].

¹⁹F NMR Fragment Screening

The single fluorine atom at position 2 provides a clean ¹⁹F NMR handle for fragment-based screening and protein-observed NMR experiments. With a molecular weight of 180.14 g/mol, 2-fluoro-6-methyl-3-nitrobenzonitrile falls within the ideal fragment size range (MW < 300) [1]. The 98% commercial purity with batch-specific QC documentation (NMR, HPLC, GC) [1] ensures that fragment screening results are not confounded by impurities. The unique ¹⁹F chemical shift of this regioisomer—determined by the ortho relationship to nitrile and meta relationship to nitro—provides a distinct spectroscopic signature that differentiates it from other fluorinated fragments in cocktail screening formats.

Scalable Building Block for Process Chemistry

The nitration precursor 2-fluoro-6-methylbenzonitrile (CAS 198633-76-0) is commercially available and has established physical properties (melting point 39–46 °C) [1], supporting reliable handling and scale-up logistics. The one-step nitration methodology patented for the structurally analogous 6-fluoro-2-methyl-3-nitrobenzonitrile (CN-117263823-A) [2] provides a process precedent for mixed-acid nitration of fluoro-methylbenzonitriles. Combined with the 98% purity specification , these factors position 2-fluoro-6-methyl-3-nitrobenzonitrile as a process-viable intermediate for kilogram-scale synthesis campaigns where regioisomeric purity is critical.

Application
Selection Property
Validation Focus
Metal-catalyzed C–CN activation
Ortho-fluoro thermodynamic stabilization
C–CN bond activation kinetics
SNAr–reduction–cyclization cascade
Regioselective fluorine displacement
Sequential diversification order
19F NMR fragment screening
Single fluorine NMR handle
Chemical shift and purity specification
Scalable building block
Precursor availability and nitration precedent
Scalable mixed-acid nitration
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